2-chloro-6-fluoro-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide
CAS No.: 946232-39-9
Cat. No.: VC11897422
Molecular Formula: C15H11ClFN5O
Molecular Weight: 331.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946232-39-9 |
|---|---|
| Molecular Formula | C15H11ClFN5O |
| Molecular Weight | 331.73 g/mol |
| IUPAC Name | 2-chloro-6-fluoro-N-[(1-phenyltetrazol-5-yl)methyl]benzamide |
| Standard InChI | InChI=1S/C15H11ClFN5O/c16-11-7-4-8-12(17)14(11)15(23)18-9-13-19-20-21-22(13)10-5-2-1-3-6-10/h1-8H,9H2,(H,18,23) |
| Standard InChI Key | BJRDCRZLQJJOGD-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=C(C=CC=C3Cl)F |
| Canonical SMILES | C1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=C(C=CC=C3Cl)F |
Introduction
2-Chloro-6-fluoro-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and material science. This compound features a unique structural arrangement, including chloro and fluoro substituents on a benzamide backbone, along with a tetrazole moiety known for its biological activity. The presence of these functional groups suggests potential interactions with biological targets, such as enzymes or receptors, which could influence enzyme activity or receptor binding.
Synthesis
The synthesis of this compound typically involves two main steps: the formation of the tetrazole ring and subsequent coupling reactions. These steps are critical for producing the compound in a laboratory setting and can be adapted for industrial production. Continuous flow reactors may be utilized to enhance efficiency and consistency during large-scale production. Optimizing parameters such as temperature, pressure, and solvent choice is essential to maximize yield and purity of the final product.
Medicinal Chemistry
2-Chloro-6-fluoro-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide falls under the categories of benzamides and tetrazole derivatives, which are often explored for their pharmacological properties. The presence of fluorine enhances binding affinity through strong hydrogen bonds and van der Waals interactions, while the tetrazole ring can mimic natural substrates, allowing for inhibition or modulation of enzyme activities.
Material Science
While specific applications in material science are less documented, compounds with similar structural features are often investigated for their potential in advanced materials due to their unique chemical and physical properties.
Chemical Reactions and Stability
The compound can undergo various chemical reactions, including those that involve the tetrazole ring and the benzamide backbone. Understanding these reactions requires knowledge of reaction conditions, such as solvent choice and temperature, which influence yields and selectivity.
Biological Activity
The mechanism of action likely involves interactions with specific molecular targets such as enzymes or receptors. The tetrazole ring's ability to mimic natural substrates allows for potential inhibition or modulation of enzyme activities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume